Otenzepad

Receptor Pharmacology Binding Affinity M2 Selectivity

Procure Otenzepad (AF-DX 116), a uniquely characterized M2-selective antagonist, to isolate cardiac M2 responses without confounding M3-mediated exocrine effects. With a defined Ki of 64 nM for M2 versus 417 nM (M1) and 786 nM (M3), it enables definitive attribution of physiological outcomes. Its oral bioavailability (45%) and well-characterized human pharmacokinetic profile make it a superior translational tool over non-selective alternatives like atropine, which induce dose-limiting anticholinergic side effects.

Molecular Formula C24H31N5O2
Molecular Weight 421.5 g/mol
CAS No. 122467-13-4
Cat. No. B8083351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOtenzepad
CAS122467-13-4
Molecular FormulaC24H31N5O2
Molecular Weight421.5 g/mol
Structural Identifiers
SMILESCCN(CC)CC1CCCCN1CC(=O)N2C3=CC=CC=C3C(=O)NC4=C2N=CC=C4
InChIInChI=1S/C24H31N5O2/c1-3-27(4-2)16-18-10-7-8-15-28(18)17-22(30)29-21-13-6-5-11-19(21)24(31)26-20-12-9-14-25-23(20)29/h5-6,9,11-14,18H,3-4,7-8,10,15-17H2,1-2H3,(H,26,31)
InChIKeyUBRKDAVQCKZSPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Otenzepad (CAS 122467-13-4): Procurement-Relevant Profile of a Clinically Advanced Cardioselective M2 Muscarinic Antagonist


Otenzepad (also known as AF-DX 116) is a synthetic organic compound belonging to the benzodiazepinone class of small molecules, functioning as a competitive muscarinic acetylcholine receptor antagonist with pronounced selectivity for the M2 receptor subtype . Originally developed by Boehringer Ingelheim Pharma KG, it progressed through Phase III clinical trials as an oral and intravenous therapy for bradycardia and arrhythmias, though all development was subsequently discontinued [1]. The compound's fundamental differentiator from non-selective muscarinic antagonists and other M2-preferring ligands is its well-characterized, quantifiable cardioselectivity profile, which is rooted in differential binding affinities across human recombinant receptor subtypes and functional discrimination between cardiac and glandular tissues [2].

Why Otenzepad Cannot Be Simply Substituted with Atropine, Methoctramine, or Other Muscarinic Antagonists in Specialized Protocols


The muscarinic receptor family comprises five distinct subtypes (M1-M5) with overlapping but functionally divergent roles in the cardiovascular, nervous, and exocrine systems. Non-selective antagonists like atropine bind with high affinity to all subtypes, leading to confounding off-target effects in any experimental or clinical setting aiming to isolate M2-mediated responses [1]. Even among M2-preferring antagonists, quantifiable differences in receptor binding kinetics, functional potency in specific tissues, and in vivo safety/tolerability profiles preclude simple interchangeability. For instance, while methoctramine exhibits higher affinity for M2 receptors in some assays, it also demonstrates cytotoxicity in neuronal cell lines at micromolar concentrations, a liability not shared by Otenzepad [2]. Similarly, Otenzepad's unique ability to discriminate between cardiac and glandular M2 receptors—a property not uniformly observed across the class—is critical for applications requiring cardiac modulation without salivary or other exocrine interference [3]. The following evidence quantifies these critical differences, establishing Otenzepad as a distinct chemical tool and procurement choice.

Otenzepad vs. Comparators: Quantified Differential Evidence for M2 Antagonist Selection and Procurement


Receptor Subtype Selectivity: Otenzepad's M2 vs. M1/M3/M4/M5 Binding Profile Compared to Methoctramine

Otenzepad demonstrates a distinct rank order of binding affinities across the five cloned human muscarinic receptor subtypes expressed in CHO-K1 cells. At the primary M2 target, its Ki is 64 nM. In contrast, methoctramine, another M2-preferring antagonist, exhibits a higher affinity for M2 (Ki ~20 nM) but with a different selectivity window against M1 and M3 [1]. Crucially, Otenzepad's affinity for M4 receptors (Ki = 211 nM) is within ~3-fold of its M2 affinity, whereas its affinity for M3 and M5 is considerably weaker, defining a specific selectivity fingerprint .

Receptor Pharmacology Binding Affinity M2 Selectivity GPCR

Cardiac vs. Glandular Functional Selectivity: Otenzepad's Discriminatory Advantage Over Non-Selective Atropine

A fundamental differentiation for Otenzepad is its ability to discriminate between cardiac M2 and glandular M3 receptors in functional assays, a property absent in atropine. In a human clinical pharmacodynamic study, oral administration of 240 mg Otenzepad produced a maximal heart rate increase comparable to that of atropine (40 µg/kg i.v.), achieving >80% cardiac M2 receptor occupancy. However, while atropine completely inhibited salivary flow, Otenzepad paradoxically increased salivation, demonstrating a lack of functional M3 receptor blockade in salivary glands at these doses [1]. In vitro binding data corroborates this, showing Otenzepad's Ki for cardiac M2 is ~0.2 µM compared to ~5.01 µM for salivary gland M3 receptors, a ~25-fold selectivity window [2].

Cardioselectivity Functional Assay M2 vs M3 Salivary Flow

In Vivo Chronotropic Efficacy and Tolerability: Quantified Clinical Advantage Over Atropine

Otenzepad's clinical pharmacodynamic profile confirms its utility as a cardioselective agent. In a randomized, double-blind, placebo-controlled study of 48 healthy male volunteers, a single oral dose of 480 mg Otenzepad increased heart rate significantly by 21 beats/minute compared to placebo. A 250 mg dose increased heart rate by 15 beats/minute [1]. While achieving a maximal chronotropic effect comparable to atropine, Otenzepad is described as better tolerated, primarily due to the absence of peripheral antimuscarinic side effects (e.g., dry mouth, blurred vision) that limit atropine's use [2].

Clinical Pharmacology Heart Rate Tolerability M2 Antagonist

Preclinical Anti-Bradycardic Potency: Dose-Dependent Reversal of Reflex Bradycardia vs. Vehicle Control

In conscious canine models, intravenous administration of Otenzepad produced a dose-dependent increase in basal heart rate and completely reversed the reflex bradycardia induced by clonidine. The median effective dose (ED50) for this tachycardic response was 79 µg/kg i.v. [1]. Furthermore, in a rat model of hypotension induced by repeated cold stress, intravenous Otenzepad at doses of 50, 100, and 200 µg/kg increased both systolic blood pressure and heart rate [2].

Bradycardia Preclinical M2 Antagonist Cardiovascular

Recommended Research and Development Applications for Otenzepad Based on Quantified Differentiation Evidence


Dissecting M2-Mediated Chronotropic Responses in Cardiovascular Physiology Studies

Otenzepad is the premier tool for investigating the role of cardiac M2 receptors in heart rate regulation. Its ability to achieve clinically significant heart rate increases (e.g., 21 bpm at 480 mg oral dose) without suppressing salivary flow [1], a hallmark of non-selective antagonists like atropine [2], ensures that observed chronotropic effects are isolated from confounding M3-mediated anticholinergic side effects. The compound's oral bioavailability (45%) and well-characterized human PK profile make it ideal for translational models.

Selective Blockade of M2 Receptors in Complex Neurological or Tissue Preparations Containing Mixed Receptor Subtypes

In tissue preparations like the striatum, hippocampus, or smooth muscle where multiple muscarinic subtypes (M1, M3, M4) co-exist, Otenzepad's quantified selectivity fingerprint (Ki M2 = 64 nM vs. M1 = 417 nM, M3 = 786 nM) provides a clear pharmacological advantage . It can be used at concentrations that saturate M2 receptors with minimal off-target binding to M1 or M3, enabling researchers to definitively attribute physiological or biochemical outcomes (e.g., regulation of LTP or proNGF secretion) to M2 receptor engagement .

Positive Control in Assays Evaluating Novel M2 Antagonists or Allosteric Modulators

Given its extensive characterization and progression to Phase III clinical trials, Otenzepad serves as a validated reference standard for benchmarking new chemical entities targeting the M2 receptor. Its defined binding parameters across all five human recombinant receptors , combined with its well-documented in vivo pharmacodynamic and pharmacokinetic properties [1][2], provide a robust and reliable baseline for comparing the potency, selectivity, and potential therapeutic window of novel M2-targeted compounds.

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